What is the chemical structure of Capillarisin
What is the chemical structure of Capillarisin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capillarisin, a natural chromone primarily isolated from the plant Artemisia capillaris, has garnered significant attention in the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Capillarisin. Detailed experimental protocols for its extraction, purification, and key bioassays are presented to facilitate further research and development. Furthermore, this document elucidates the molecular mechanisms underlying its therapeutic effects, with a focus on key signaling pathways, visualized through detailed diagrams.
Chemical Structure and Properties
Capillarisin is chemically known as 5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one.[1] It is classified as a flavonoid, a class of polyphenolic secondary metabolites found in plants.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of Capillarisin is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₇ | [1] |
| Molecular Weight | 316.26 g/mol | [1] |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenoxy)-6-methoxychromen-4-one | [1] |
| CAS Number | 56365-38-9 | |
| Melting Point | approx. 225°C (dec.) | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Appearance | Light yellow to yellow powder |
Extraction and Purification
Capillarisin is naturally found in plants of the Artemisia genus, particularly Artemisia capillaris.[1] The following is a general protocol for its extraction and purification.
Experimental Protocol: Extraction and Purification of Capillarisin from Artemisia capillaris
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Plant Material Preparation: Dried and powdered aerial parts of Artemisia capillaris are used as the starting material.
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Extraction:
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The powdered plant material is extracted with ethanol (e.g., 70% or 95%) at room temperature or with heating.[2]
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The extraction is typically repeated multiple times to ensure maximum yield.
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The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator.
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Fractionation:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
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The Capillarisin-containing fraction is typically enriched in the ethyl acetate and/or chloroform fractions.
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Purification:
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The enriched fraction is subjected to column chromatography on silica gel.
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The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol or hexane and ethyl acetate.
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Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of Capillarisin.
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Fractions containing pure Capillarisin are pooled and the solvent is evaporated.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform).
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Biological Activities and Signaling Pathways
Capillarisin exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It also demonstrates significant hepatoprotective effects.
Antioxidant Activity
Capillarisin is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. Its antioxidant capacity can be evaluated using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
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Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
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Sample Preparation: Prepare a series of dilutions of Capillarisin in methanol.
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Assay Procedure:
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In a 96-well plate, add a fixed volume of the DPPH solution to each well.
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Add different concentrations of the Capillarisin solution to the wells.
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Include a control group with methanol instead of the Capillarisin solution.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
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Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
Anti-inflammatory Activity
Capillarisin exerts its anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages
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Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Cell Treatment:
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Seed the cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with different concentrations of Capillarisin for 1-2 hours.
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Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but without Capillarisin pre-treatment.
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Nitric Oxide (NO) Measurement (Griess Assay):
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Collect the cell culture supernatant.
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Mix the supernatant with an equal volume of Griess reagent.
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Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a standard curve.
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Pro-inflammatory Cytokine Measurement (ELISA):
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Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
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Western Blot Analysis of NF-κB and MAPK Pathways:
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Lyse the cells to extract total protein.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Probe the membrane with primary antibodies against key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-ERK, p-JNK, p-p38) pathways.
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Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
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Hepatoprotective Activity
Capillarisin has shown promise in protecting liver cells from damage induced by toxins. This activity is often evaluated in vitro using cell lines like HepG2.
Experimental Protocol: Hepatoprotective Assay in Acetaminophen-induced HepG2 Cells
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Cell Culture: Culture HepG2 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Cell Treatment:
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Seed the cells in a 96-well plate.
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Pre-treat the cells with different concentrations of Capillarisin for a specified period (e.g., 12-24 hours).
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Induce hepatotoxicity by treating the cells with a toxic concentration of acetaminophen (APAP) (e.g., 10-20 mM) for 24 hours.[3][4] Include appropriate control groups.
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Cell Viability Assay (MTT Assay):
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After treatment, add MTT solution to each well and incubate for 2-4 hours.
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Dissolve the formazan crystals with DMSO.
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Measure the absorbance at 570 nm to determine cell viability.
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Measurement of Liver Enzyme Leakage:
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Measure the activity of alanine transaminase (ALT) and aspartate transaminase (AST) in the cell culture supernatant using commercially available kits.
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Signaling Pathway Diagrams
The biological effects of Capillarisin are mediated through its interaction with several key intracellular signaling pathways.
NF-κB Signaling Pathway
Capillarisin inhibits the activation of the NF-κB pathway, a central regulator of inflammation.
Nrf2/ARE Signaling Pathway
Capillarisin activates the Nrf2/ARE pathway, which is crucial for cellular antioxidant defense.
Conclusion
Capillarisin is a promising natural compound with a well-defined chemical structure and significant therapeutic potential. Its antioxidant, anti-inflammatory, and hepatoprotective activities, mediated through the modulation of key signaling pathways, make it a valuable candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers in the field.
References
- 1. Capillarisin | C16H12O7 | CID 5281342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Extraction Optimization for Obtaining Artemisia capillaris Extract with High Anti-Inflammatory Activity in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity prevention in Acetaminophen-induced HepG2 cells by red betel (Piper crocatum Ruiz and Pav) extract from Indonesia via antioxidant, anti-inflammatory, and anti-necrotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
